

Application Notes and Protocols for Strontium Sulfide in Supercapattery Electrode Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium sulfide*

Cat. No.: *B047521*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **strontium sulfide** (SrS) and its composites as advanced electrode materials for supercapattories.

Introduction to Strontium Sulfide in Supercapattories

Supercapattories are hybrid energy storage devices that bridge the gap between traditional supercapacitors and batteries, aiming to deliver both high power and high energy density.

Strontium sulfide (SrS), a metal sulfide, has emerged as a promising electrode material due to its potential for high specific capacity and favorable electrochemical properties. When incorporated into composite structures, such as with carbon-based nanomaterials, the performance of SrS-based electrodes can be significantly enhanced, leading to improved conductivity, larger surface area, and better cycling stability.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The electrochemical performance of various **strontium sulfide**-based electrode materials is summarized in the table below for comparative analysis.

Electrode Material	Specific Capacity (C/g)	Energy Density (Wh/kg)	Power Density (W/kg)	Cycling Stability	Reference
SrS/N-GQDs	737 (three-electrode)	35.7 (device)	1440 (device)	91% after 5000 cycles	[1]
ZnSrS	469 (three-electrode)	32.88 (device)	800 (device)	90% after 5000 cycles	[3]
CNT@ZnSrS	788 (three-electrode)	45.23 (device)	-	91% after 10,000 cycles	[2]

Experimental Protocols

Protocol for Hydrothermal Synthesis of Strontium Sulfide (SrS)

This protocol describes the synthesis of SrS nanoparticles via a hydrothermal method.[\[1\]](#)

Materials:

- Strontium nitrate hexahydrate ($\text{Sr}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Sodium sulfide hydrate ($\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$)
- Deionized (DI) water
- Ethanol
- Autoclave with Teflon liner
- Magnetic stirrer
- Centrifuge
- Drying oven

Procedure:

- Prepare a 0.8 M solution of strontium nitrate hexahydrate by dissolving the appropriate amount in 30 mL of DI water.
- Prepare a 0.8 M solution of sodium sulfide hydrate by dissolving the appropriate amount in 30 mL of DI water.
- While continuously stirring, add the sodium sulfide hydrate solution dropwise to the strontium nitrate hexahydrate solution.
- Continue stirring the resulting mixture for 30 minutes to ensure homogeneity.
- Transfer the solution to a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it to 120 °C for 6 hours.[\[1\]](#)
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the precipitate by centrifugation.
- Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and impurities.
- Dry the final SrS powder in an oven at 50 °C for 4 hours.[\[1\]](#)

Protocol for Fabrication of SrS-Based Supercapattery Electrodes

This protocol outlines the steps to prepare a working electrode using the synthesized SrS-based material.

Materials:

- Synthesized SrS-based active material
- Carbon black (conductive agent)
- Polyvinylidene fluoride (PVDF) (binder)

- N-Methyl-2-pyrrolidone (NMP) (solvent)
- Nickel foam (current collector)
- Mortar and pestle
- Doctor blade or similar coating tool
- Vacuum oven

Procedure:

- Prepare a slurry by mixing the active material (e.g., SrS), carbon black, and PVDF in a mass ratio of 80:10:10.
- Add a few drops of NMP to the mixture.
- Grind the mixture thoroughly in a mortar and pestle for at least 30 minutes to form a homogeneous slurry.
- Clean a piece of nickel foam by sonicating it in acetone, ethanol, and DI water, and then dry it.
- Uniformly coat the prepared slurry onto the nickel foam.
- Dry the coated electrode in a vacuum oven at 60 °C for 12 hours to remove the solvent.
- Press the dried electrode under a pressure of 10 MPa to ensure good contact between the active material and the current collector.

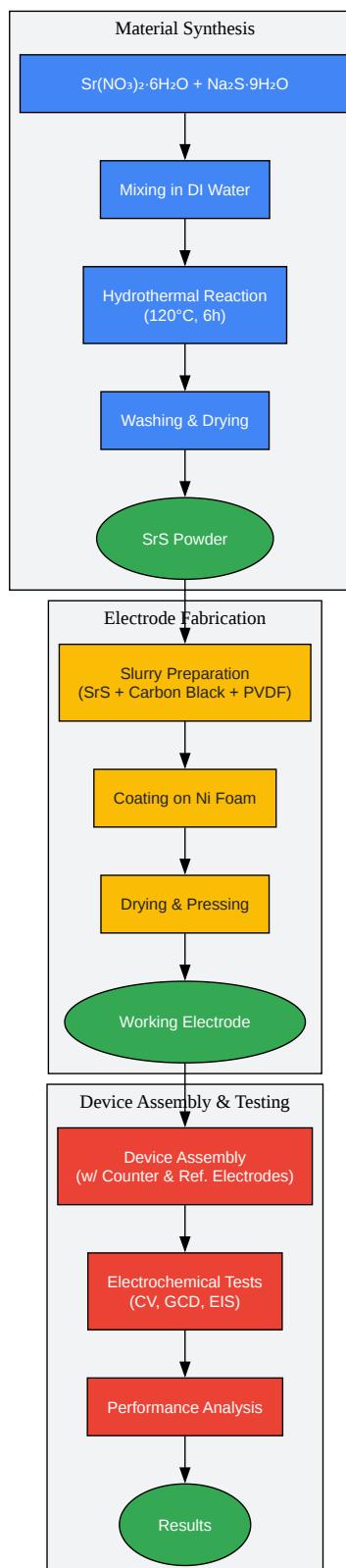
Protocol for Electrochemical Characterization

This protocol describes the electrochemical testing of the fabricated SrS-based electrodes in a three-electrode setup.

Materials and Equipment:

- Fabricated SrS-based working electrode

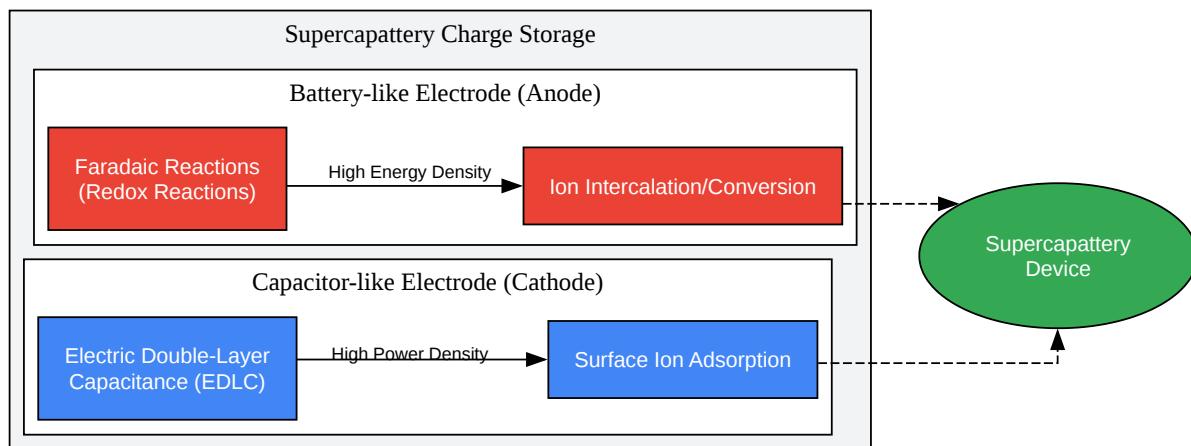
- Platinum (Pt) wire or foil (counter electrode)
- Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)
- 1 M Potassium hydroxide (KOH) aqueous solution (electrolyte)
- Electrochemical workstation (potentiostat/galvanostat)
- Beaker or electrochemical cell


Procedure:

- Assemble the three-electrode system in a beaker containing the 1 M KOH electrolyte.
- Immerse the SrS-based working electrode, the Pt counter electrode, and the reference electrode in the electrolyte.
- Perform Cyclic Voltammetry (CV) measurements at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a defined potential window (e.g., 0 to 0.5 V vs. reference electrode).
- Conduct Galvanostatic Charge-Discharge (GCD) tests at different current densities (e.g., 1, 2, 5, 10 A/g).
- Carry out Electrochemical Impedance Spectroscopy (EIS) in a frequency range of, for example, 100 kHz to 0.01 Hz with an AC amplitude of 5 mV.
- For cycling stability tests, perform continuous GCD cycles at a constant current density (e.g., 5 A/g) for a large number of cycles (e.g., 5000 cycles).

Visualizations

Experimental Workflow


The following diagram illustrates the overall workflow from material synthesis to the fabrication and testing of a supercapattery device.

[Click to download full resolution via product page](#)

Caption: Workflow for SrS-based supercapattery electrode fabrication and testing.

Charge Storage Mechanism in Supercapattories

This diagram illustrates the dual charge storage mechanisms present in a supercapattery, combining both battery-like and capacitor-like behaviors.

[Click to download full resolution via product page](#)

Caption: Combined charge storage mechanisms in a supercapattery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Application Notes and Protocols for Strontium Sulfide in Supercapattery Electrode Materials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047521#using-strontium-sulfide-in-supercapattery-electrode-materials>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com